molecular formula C15H14N4O2 B12802103 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide CAS No. 73418-54-9

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide

Katalognummer: B12802103
CAS-Nummer: 73418-54-9
Molekulargewicht: 282.30 g/mol
InChI-Schlüssel: MXIDOEIMYNLTRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is a chemical compound with the molecular formula C15H14N4O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide typically involves the reaction of benzimidazole derivatives with benzohydrazide. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or receptor modulator, affecting various cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1H-Benzimidazol-2-yl)benzaldehyde
  • 4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde
  • 1,4-Bis(1H-benzimidazol-2-yl)benzene

Uniqueness

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is unique due to its specific structure, which combines the benzimidazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

73418-54-9

Molekularformel

C15H14N4O2

Molekulargewicht

282.30 g/mol

IUPAC-Name

4-(1H-benzimidazol-2-ylmethoxy)benzohydrazide

InChI

InChI=1S/C15H14N4O2/c16-19-15(20)10-5-7-11(8-6-10)21-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9,16H2,(H,17,18)(H,19,20)

InChI-Schlüssel

MXIDOEIMYNLTRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.